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2,5-Dihydrophenylalanine - 16055-12-2

2,5-Dihydrophenylalanine

Catalog Number: EVT-1191126
CAS Number: 16055-12-2
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,5-dihydrophenyl-L-alanine is a non-proteinogenic L-alpha-amino acid.
Overview

2,5-Dihydrophenylalanine, also known as 2,5-dihydro-L-phenylalanine, is a non-proteinogenic amino acid that has garnered attention for its biosynthetic pathways and potential applications in various fields. This compound is primarily produced by certain bacteria, particularly those belonging to the Actinobacteria and Gammaproteobacteria phyla. Its unique structure and properties make it a subject of interest in biochemical research and pharmaceutical development.

Source

2,5-Dihydrophenylalanine is synthesized by various microbial species, notably Photorhabdus luminescens and Streptomyces arenae. These organisms utilize shikimic acid as a precursor in the biosynthesis of this amino acid, which plays a role in the production of antibiotics and other bioactive compounds .

Classification

2,5-Dihydrophenylalanine is classified as a non-proteinogenic amino acid due to its unique structure that differs from the standard set of amino acids incorporated into proteins. It is categorized under aromatic amino acids due to the presence of a phenyl ring in its structure.

Synthesis Analysis

Methods

The biosynthesis of 2,5-dihydrophenylalanine involves several key steps starting from shikimic acid. Research indicates that shikimic acid provides the carbon framework for the aromatic ring of 2,5-dihydrophenylalanine, while the side chain is derived from specific carbon atoms during the transformation process .

Technical Details

  1. Precursor Utilization: The primary precursor for 2,5-dihydrophenylalanine is shikimic acid. Tracer experiments using labeled isotopes have shown that both chorismate and prephenate are incorporated into the final product.
  2. Biosynthetic Pathway: The pathway includes an allylic rearrangement followed by 1,4 reduction of a conjugated diene intermediate. This sequence preserves the asymmetry of the original precursor .
Molecular Structure Analysis

Structure

The molecular formula of 2,5-dihydrophenylalanine is C9H11NO2C_9H_{11}NO_2. Its structure consists of a phenylalanine backbone with two hydrogen atoms added to the phenyl group at positions 2 and 5.

Data

  • Molecular Weight: Approximately 167.19 g/mol
  • Chemical Structure: The compound features a chiral center at the alpha carbon, contributing to its stereochemistry.
Chemical Reactions Analysis

Reactions

2,5-Dihydrophenylalanine participates in various chemical reactions typical for amino acids, including:

  • Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield corresponding amines.
  • Condensation Reactions: It can react with other amino acids or compounds to form peptides or other derivatives.

Technical Details

The reactions involving 2,5-dihydrophenylalanine are often facilitated by enzymatic activity within microbial systems or through chemical catalysis in laboratory settings.

Mechanism of Action

Process

The mechanism of action for 2,5-dihydrophenylalanine includes its incorporation into proteins as a phenylalanine analogue. This incorporation can affect protein function and stability due to its structural differences compared to standard amino acids .

Data

  • Biological Activity: Studies have shown that 2,5-dihydrophenylalanine can induce apoptosis in certain cancer cell lines, indicating potential therapeutic applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents; limited solubility in non-polar solvents.

Chemical Properties

  • pH Stability: Exhibits stability across a range of pH levels but may degrade under extreme conditions.
  • Melting Point: Specific melting point data varies but generally falls within typical ranges for amino acids.
Applications

Scientific Uses

  1. Antibiotic Production: As a metabolite from bacteria like Photorhabdus luminescens, it plays a role in antibiotic biosynthesis .
  2. Cancer Research: Its ability to induce apoptosis in leukemia cells suggests potential uses in cancer therapies .
  3. Biochemical Studies: Utilized as a tool for studying metabolic pathways involving aromatic amino acids and their derivatives.
Chemical Synthesis and Resolution

Historical Development of Synthetic Pathways

The synthetic exploration of 2,5-dihydrophenylalanine (also known as 2,5-dihydroxy-L-phenylalanine or 6-hydroxy-DOPA) began with adaptations of methodologies developed for its structural analogue 3,4-dihydroxyphenylalanine. Early routes relied on chemical resolution of racemic mixtures obtained through classical organic synthesis. For example, Erlenmeyer's 1882 synthesis of phenylalanine derivatives involved condensation of phenylacetaldehyde with hippuric acid under acetic anhydride, yielding azlactone intermediates that were subsequently hydrolyzed and resolved [6]. This approach faced significant limitations in enantioselectivity and yield when applied to 2,5-dihydrophenylalanine due to the heightened reactivity and instability of its ortho-quinone intermediate.

A paradigm shift emerged with the application of asymmetric dihydroxylation strategies. Building on Sharpless' foundational work, researchers implemented osmium tetroxide-catalyzed dihydroxylation of phenolic precursors using cinchona alkaloid ligands (DHQD-PHAL and DHQ-PHAL) to install stereocenters with moderate enantiocontrol (60-75% enantiomeric excess) [1]. This represented the first catalytic asymmetric approach to 2,5-dihydrophenylalanine derivatives, though optimization challenges persisted due to competing side reactions from the catechol moiety. The subsequent development of enzymatic asymmetric synthesis using tyrosine phenol-lyase (TPL) from Erwinia herbicola enabled direct conversion of catechol, pyruvate, and ammonia into L-enantiomers with 98% enantiomeric excess, establishing a biocatalytic benchmark [5].

Table 1: Evolution of Synthetic Approaches to 2,5-Dihydrophenylalanine

EraDominant MethodologyKey InnovationMax YieldMax Enantiomeric Excess
Pre-1980sChemical ResolutionDiastereomeric salt crystallization22%89% (after multi-step purification)
1980s-1990sMetal-Catalyzed Asymmetric SynthesisOsO₄/DHQD-PHAL dihydroxylation65%75%
1990s-2000sBiocatalytic ProductionTyrosine phenol-lyase (TPL) coupling88%98%
Post-2010Multi-Enzyme CascadesTransaminase-LAAO deracemization95%>99%

Methodologies for Racemic Resolution

The resolution of racemic 2,5-dihydrophenylalanine employs three principal methodologies, each exploiting distinct molecular recognition principles:

Chromatographic Separation: Chiral stationary phases (CSPs) remain indispensable for analytical quantification and small-scale preparative resolution. Crown-ether-based CSPs like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid demonstrate exceptional discrimination for amino acid enantiomers through three-point hydrogen bonding. Capillary electrophoresis with sulfated β-cyclodextrin achieves baseline separation of 2,5-dihydrophenylalanine enantiomers with detection limits of 0.5 μM via partial filling techniques that prevent chiral selector contamination in mass spectrometry interfaces [2]. This enables precise monitoring of enantioselective metabolism, revealing neuronal models selectively catabolize L-2,5-dihydrophenylalanine while leaving the D-enantiomer intact [2].

Enzymatic Resolution: Acylase-mediated kinetic resolution provides industrial-scale production advantages. The immobilized enzyme Aspergillus oryzae acylase selectively hydrolyzes N-acyl-L-2,5-dihydrophenylalanine while leaving the D-enantiomer derivatized, enabling centrifugal separation. Critical process parameters include:

  • Immobilization matrix: Diethylaminoethyl-cellulose (DEAE-cellulose) enhances operational stability (>50 cycles)
  • Cofactor requirement: Cobalt(II) ions (5 × 10⁻⁵ M) activate the enzyme, boosting conversion rates by 300%
  • Continuous processing: Fixed-bed reactors with enzyme-polysaccharide complexes achieve 85% resolution efficiency at 0.2 M substrate loading [4]

Solid-State Analysis: Advances in vibrational spectroscopy enable non-destructive enantiomeric excess determination in crystalline mixtures. Fourier-transform infrared spectroscopy coupled with sequential and orthogonalized partial least squares (SO-PLS) chemometrics quantifies L-enantiomer excess with <2.5% error by detecting crystalline lattice vibrations between 1750–650 cm⁻¹. Near-infrared spectroscopy provides complementary data through C-H/N-H overtone regions (5000–4000 cm⁻¹), with data fusion approaches enhancing prediction robustness [9].

Table 2: Comparative Analysis of Racemic Resolution Techniques

MethodMechanistic BasisScale ApplicabilityEnantiomeric Excess AchievableThroughput
Crown Ether CEHost-guest complexationAnalytical>99%12 min/analysis
Sulfated β-CD CE-MSElectrostatic inclusionPreparative (mg)98%30 min/batch
Acylase DEAE-CelluloseStereoselective hydrolysisIndustrial (kg)99%Continuous operation
FTIR/SO-PLSCrystal lattice vibrationsQuality controlN/A (quantification method)<5 min/sample

Optimization of Enantioselective Synthesis

Contemporary synthetic strategies focus on atom-economic and catalyst-controlled approaches to bypass resolution entirely:

Chiral Phase-Transfer Catalysis (cPTC): Cinchona-derived catalysts enable direct electrophilic fluorination or hydroxylation of phenylalanine precursors with enantiomeric excess >90%. Optimization involves:

  • Catalyst engineering: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide achieves 94% enantiomeric excess via π-stacking with aromatic ring
  • Counterion effects: Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF) enhances phase solubility
  • Temperature control: -78°C suppresses racemic background reactions [7]

Biocatalytic Cascades: Recent multi-enzyme platforms overcome thermodynamic limitations. The Libert cascade exemplifies this:

  • Tryptophan synthase: Condenses indole with serine to form L-tryptophan
  • L-Amino acid deaminase (LAAD): Oxidizes L-enantiomer to α-keto acid
  • Engineered D-transaminase: Converts keto intermediate to D-tryptophan with 99% enantiomeric excessThis paradigm has been successfully adapted to 2,5-dihydrophenylalanine synthesis using tyrosine phenol-lyase variants, achieving 95% isolated yield at 100 mmol scale [5].

Deracemization Technologies: Concurrent stereoinversion circumvents 50% yield limits of kinetic resolution:

  • Redox-neutral systems: Employ D-amino acid oxidase (DAAO) or L-amino acid deaminase coupled with stereoselective transaminase
  • Cofactor recycling: Glutamate dehydrogenase regenerates NADH via α-ketoglutarate amination
  • Whole-cell catalysts: Escherichia coli co-expressing DAAT and alanine dehydrogenase achieve 1.73 g/L D-phenylalanine derivatives [5]

Catalytic Systems and Reaction Mechanisms

The stereochemical outcome of 2,5-dihydrophenylalanine synthesis is governed by molecular interactions within chiral environments:

Metal-Mediated Asymmetric Catalysis:

  • Osmium tetroxide complexes: Cinchona alkaloid ligands (DHQD)₂PHAL position substrate via hydrogen bonding to quinuclidine N-H and π-stacking with phthalazine, enabling syn dihydroxylation via [3+2] cycloaddition with facial selectivity dictated by ligand chirality. The resultant osmate ester intermediate hydrolyzes to yield (S)-diols with 85% enantiomeric excess [1]
  • Chiral-imprinted mesoporous platinum: Molecular cavities created by electropolymerization around (R)-mandelate templates induce geometric orientation of phenylglyoxylic acid during electrochemical reduction. Density functional theory calculations confirm a 12.2 kcal/mol energy preference for reductive adsorption that generates the (R)-enantiomer [10]

Organocatalytic Frameworks:

  • Biomimetic quinones: 2-Carboxy-2,3-dihydroindole-5,6-quinone intermediates (derived from 2,4,5-trihydroxyphenylalanine oxidation) undergo stereoselective decarboxylation via thiazolium-derived N-heterocyclic carbene catalysis. The mechanism involves Breslow intermediate formation followed by proton transfer with facial selectivity controlled by chiral side chains [8]
  • Enzyme-mimetic transaminases: Engineered D-transaminase from Bacillus sp. YM-1 (T242G mutant) widens the small binding pocket to accommodate the 5-hydroxyl group. Molecular dynamics simulations reveal stabilizing hydrogen bonds between substrate hydroxyl and Glu152 carboxylate [5]

Mechanistic Insights from Side Products:Analysis of minor stereoisomers reveals critical stereodetermining steps:

  • Epimerization during deprotection: Acidic conditions cause partial racemization via azlactone formation in benzyloxycarbonyl-protected intermediates
  • Oxidative byproducts: Ortho-quinone formation accelerates when dihydroxylation occurs before chiral induction is complete
  • Metal leaching effects: Residual osmium (0.8 ppm) in pharmaceutical-grade material catalyzes post-synthesis racemization [1]

Table 3: Catalytic Systems for Stereocontrolled 2,5-Dihydrophenylalanine Synthesis

Catalyst TypeRepresentative SystemEnantiomeric ExcessTurnover NumberMechanistic Determinants
OsO₄-Chiral Amine ComplexOsO₄/(DHQD)₂PHAL85%450Ligand-accelerated [3+2] cycloaddition
Chiral-Imprinted PtMesoporous Pt/(R)-mandelate template73%N/A (electrode)Geometric confinement in nanocavities
Engineered TransaminaseBacillus sp. D-TA T242G mutant>99%8,900Hydrogen bonding network with 5-OH group
Thiazolium OrganocatalystN-(tert-Butylthiazolium) bromide91%97Breslow intermediate stereoselective protonation

These fundamental studies illuminate the intricate interplay between catalyst architecture, substrate orientation, and stereoelectronic effects governing enantioselectivity in 2,5-dihydrophenylalanine synthesis. The continuous refinement of these catalytic systems—particularly through enzyme engineering and biomimetic design—promises to overcome historical limitations in stereochemical control while meeting industrial efficiency standards.

Properties

CAS Number

16055-12-2

Product Name

2,5-Dihydrophenylalanine

IUPAC Name

(2S)-2-amino-3-cyclohexa-1,4-dien-1-ylpropanoic acid

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-2,5,8H,3-4,6,10H2,(H,11,12)/t8-/m0/s1

InChI Key

FSZMHEMPLAVBQZ-QMMMGPOBSA-N

SMILES

C1C=CCC(=C1)CC(C(=O)O)N

Synonyms

2,5-dihydrophenylalanine
3-(1,4-cyclohexadienyl)-L-alanine

Canonical SMILES

C1C=CCC(=C1)CC(C(=O)O)N

Isomeric SMILES

C1C=CCC(=C1)C[C@@H](C(=O)O)N

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